Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Overview
Description
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is a chemical compound with the linear formula C11H20N2O2 . It is related to other compounds such as tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate and (1S,6R)-8-Boc-3,8-diazabicyclo octane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
This compound has a boiling point of 295.4±15.0 °C at 760 mmHg . The molecular weight is 212.29 .Scientific Research Applications
Synthesis and Molecular Structure Analysis
The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a closely related compound, has been synthesized and characterized, providing insights into its molecular structure. This synthesis involved an intramolecular lactonization reaction and the structure was determined using single crystal X-ray diffraction analysis. This research highlights the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Crystallographic Characterization
Crystal structures of various diazabicyclo[2.2.2]octane derivatives, including 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octane, have been reported. These studies focus on the geometry changes upon electron loss from these compounds, which is significant for understanding their chemical behavior and potential applications in various fields (Nelsen et al., 2005).
Photostimulated tert-Butylations
Research has been conducted on photostimulated tert-butylation reactions involving electron and proton transfers. These studies involve compounds like 1,4-diazabicyclo[2.2.2]octane and their interaction with tert-butylmercury chloride, highlighting the chemical processes and regioselectivity in these reactions (Kim et al., 2001).
Mechanism of Action
Safety and Hazards
The safety information for Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate indicates that it has the GHS07 signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
Future Directions
Properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVHTQLHEQGQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656407 | |
Record name | tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848591-80-0 | |
Record name | tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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